

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Nitrophenyl)piperazine**

Cat. No.: **B103982**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **1-(4-Nitrophenyl)piperazine**, a versatile building block in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a relevant biological signaling pathway to contextualize its potential applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **1-(4-Nitrophenyl)piperazine** are crucial for its application in research and drug development, influencing factors such as solubility, absorption, and interaction with biological targets.

Quantitative Data Summary

The following tables provide a structured summary of the known and predicted physicochemical properties of **1-(4-Nitrophenyl)piperazine**.

Identifier	Value	Source
IUPAC Name	1-(4-nitrophenyl)piperazine	PubChem[1]
CAS Number	6269-89-2	Sigma-Aldrich, PubChem[1]
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₂	Sigma-Aldrich, NIST[2]
Molecular Weight	207.23 g/mol	Sigma-Aldrich, PubChem[1]
Canonical SMILES	C1CN(CCN1)C2=CC=C(C=C2) --INVALID-LINK--[O-]	PubChem[1]
InChI Key	VWOJSRICKDKAW-UHFFFAOYSA-N	Sigma-Aldrich, NIST[2]

Property	Value	Type	Source
Melting Point	131-133 °C	Experimental	Sigma-Aldrich
Boiling Point	369.5 ± 37.0 °C	Predicted	ChemicalBook
pKa	8.68 ± 0.10	Predicted	ChemicalBook
Solubility	Data not available	-	-
LogP	Data not available	-	-

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the general experimental methodologies for key properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **1-(4-Nitrophenyl)piperazine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Solubility data is vital for formulation development and understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method

- System Preparation: An excess amount of **1-(4-Nitrophenyl)piperazine** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **1-(4-Nitrophenyl)piperazine** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH.

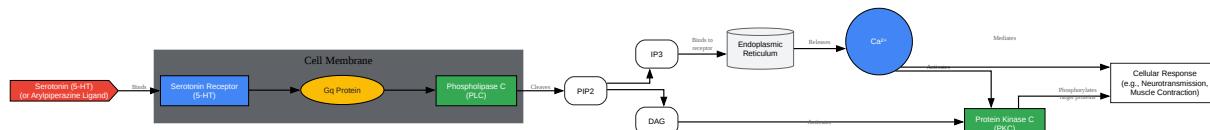
Protocol: Potentiometric Titration

- Solution Preparation: A precise amount of **1-(4-Nitrophenyl)piperazine** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form. For a basic compound like piperazine, this would correspond to the point where half of the amine groups are protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol: Shake-Flask Method


- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **1-(4-Nitrophenyl)piperazine** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathway

1-(4-Nitrophenyl)piperazine is a known precursor in the synthesis of various biologically active molecules, including compounds targeting serotonin receptors.[3][4] Arylpiperazine derivatives are a well-established class of serotonergic ligands.[5] Understanding the signaling pathways of these receptors is crucial for drug development.

Serotonin Receptor Signaling

The majority of serotonin (5-HT) receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[6][7] The following diagram illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, a common mechanism for several 5-HT receptor subtypes.

[Click to download full resolution via product page](#)

Caption: Gq-coupled serotonin receptor signaling pathway.

This technical guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals and other bioactive compounds, providing essential data and methodologies for the effective utilization of **1-(4-Nitrophenyl)piperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103982#physicochemical-properties-of-1-4-nitrophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com